GPR65 Allosteric Agonist Potency: MLS001006105 vs. BRD5075
MLS001006105 (ZINC13684400) activates GPR65 as an allosteric agonist with an EC50 of 500 nM, demonstrating >2-fold activation over basal levels [1]. In comparison, the positive allosteric modulator BRD5075 induces GPR65-dependent cAMP production with an EC50 of 3.8 µM for wild-type GPR65 .
| Evidence Dimension | GPR65 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 500 nM |
| Comparator Or Baseline | BRD5075: 3.8 µM (3800 nM) |
| Quantified Difference | 7.6-fold greater potency |
| Conditions | cAMP production assay; yeast TDAG8 expressing system [1]; HeLa cells overexpressing GPR65 |
Why This Matters
Higher potency enables lower compound consumption and may reduce off-target effects at equivalent functional activation levels.
- [1] Huang, XP., Karpiak, J., Kroeze, W.K., et al. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65. Nature 527, 477–483 (2015). View Source
